molecular formula C24H25FN2O3S2 B3935994 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

Cat. No.: B3935994
M. Wt: 472.6 g/mol
InChI Key: YZSLNCSQXXOTRO-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroanilino group, and a methylphenylmethylsulfanyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps, including the introduction of the benzenesulfonyl group, the fluoroanilino group, and the methylphenylmethylsulfanyl group. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline to form N-(benzenesulfonyl)-2-fluoroaniline. This intermediate is then reacted with 2-[(4-methylphenyl)methylsulfanyl]ethylamine in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include acetonitrile, dichloromethane, and tetrahydrofuran, while common reagents include sodium fluoride and acetic anhydride .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroanilino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the fluoroanilino group can lead to the formation of various substituted anilines .

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The fluoroanilino group can participate in hydrogen bonding and other interactions with biological molecules, while the methylphenylmethylsulfanyl group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research and industrial applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S2/c1-19-11-13-20(14-12-19)18-31-16-15-26-24(28)17-27(23-10-6-5-9-22(23)25)32(29,30)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSLNCSQXXOTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide
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2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

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